Spiro[2.2]pentane-1-carbaldehyde
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Description
Spiro[2.2]pentane-1-carbaldehyde: is a unique organic compound
Biological Activity
Spiro[2.2]pentane-1-carbaldehyde is a notable compound in organic chemistry, recognized for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis methods, and applications in drug discovery, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features a spirocyclic framework that contributes to its distinct chemical reactivity. The aldehyde functional group allows for various chemical transformations, making it a versatile scaffold in medicinal chemistry.
Antimicrobial Properties
Research indicates that spirocyclic compounds, including spiro[2.2]pentane derivatives, exhibit antimicrobial properties. A study highlighted the effectiveness of spiro[2.2]pentane derivatives against various bacterial strains, suggesting their potential as novel antibiotics .
Anti-inflammatory and Anticancer Activity
Similar to other spiro compounds, this compound has been investigated for anti-inflammatory and anticancer activities. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation, indicating their potential use in cancer therapy .
Enzyme Inhibition
This compound has been reported to act as an inhibitor of specific enzymes, such as acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases like Alzheimer's .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Microwave-Assisted Synthesis : This method allows for rapid assembly of complex spiro heterocycles, enhancing the efficiency of drug discovery processes .
- Photochemical Reactions : The compound undergoes photochemical transformations upon irradiation, leading to the formation of new chemical bonds and valuable intermediates .
Case Study 1: Antimicrobial Activity
A study tested several spiro[2.2]pentane derivatives against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications to the spirocyclic structure significantly enhanced antibacterial activity, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 32 | Staphylococcus aureus |
Derivative A | 16 | Escherichia coli |
Derivative B | 8 | Pseudomonas aeruginosa |
Case Study 2: Anti-cancer Properties
In vitro assays were conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) to evaluate the anticancer potential of spiro[2.2]pentane derivatives. Results showed that certain derivatives induced apoptosis and inhibited cell growth.
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 25 | MCF-7 |
Derivative C | 10 | HeLa |
Derivative D | 15 | A549 |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics, with predictions indicating high gastrointestinal absorption and potential permeability across the blood-brain barrier .
Properties
IUPAC Name |
spiro[2.2]pentane-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c7-4-5-3-6(5)1-2-6/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAPIXOLWPNUMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC2C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64940-63-2 |
Source
|
Record name | spiro[2.2]pentane-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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